![molecular formula C17H22N2O2S B2734389 N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1252149-69-1](/img/structure/B2734389.png)
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide, commonly known as CM156, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of compounds called cysteine protease inhibitors, which have been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of CM156 is based on its ability to inhibit the activity of cysteine proteases, particularly cathepsin K and cathepsin B. These proteases play important roles in various physiological and pathological processes, including bone resorption, cancer progression, and inflammation. By inhibiting the activity of these proteases, CM156 has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have demonstrated that CM156 has a significant impact on various biochemical and physiological processes. In vitro studies have shown that CM156 inhibits the activity of cathepsin K and cathepsin B in a dose-dependent manner. In vivo studies have shown that CM156 decreases bone resorption and increases bone density in animal models of osteoporosis. CM156 has also been shown to inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using CM156 in lab experiments is its specificity for cysteine proteases, particularly cathepsin K and cathepsin B. This specificity allows researchers to study the role of these proteases in various physiological and pathological processes. However, one of the limitations of using CM156 is its potential toxicity, as it has been shown to cause liver damage in animal studies.
Future Directions
There are several future directions for the study of CM156. One area of research is the development of more potent and selective cathepsin K inhibitors for the treatment of osteoporosis. Another area of research is the investigation of the potential use of CM156 in the treatment of various cancers and inflammatory disorders. Additionally, future studies could focus on the development of new synthetic methods for CM156 and its analogs to improve its therapeutic properties.
Synthesis Methods
The synthesis of CM156 involves a multi-step process that starts with the condensation of 2-methoxybenzylamine and cyclohexanone to form N-(2-methoxyphenyl)cyclohexanamine. This intermediate is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)-2-(2-methoxyphenyl)acetamide. The final step involves the reaction of this intermediate with methyl mercaptan to form CM156.
Scientific Research Applications
CM156 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Studies have demonstrated that CM156 is a potent inhibitor of cathepsin K, a cysteine protease that plays a crucial role in bone resorption. Cathepsin K inhibitors have been shown to be effective in the treatment of osteoporosis, a disease characterized by decreased bone density and increased risk of fractures.
In addition to its potential use in the treatment of osteoporosis, CM156 has also been shown to have anti-inflammatory and anti-cancer properties. Studies have demonstrated that CM156 inhibits the activity of cathepsin B, a cysteine protease that plays a role in the progression of various cancers, including breast, lung, and prostate cancer. CM156 has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxyphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19(17(13-18)10-6-3-7-11-17)16(20)12-22-15-9-5-4-8-14(15)21-2/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULIXLQUNNTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=CC=CC=C1OC)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734307.png)

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)
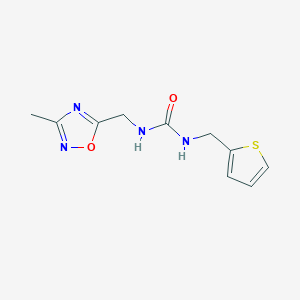
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)
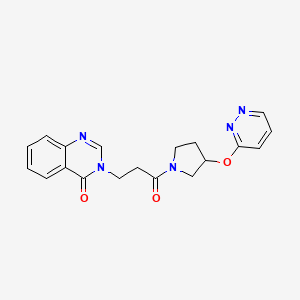
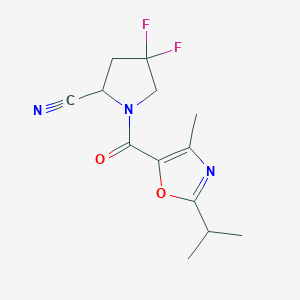
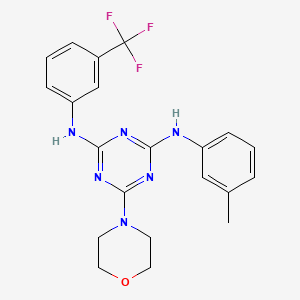
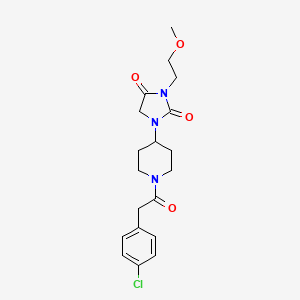
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)
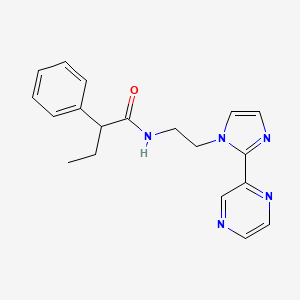
![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)